5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone
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Overview
Description
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
The synthesis of 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Sulfonyl Group: This step involves sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Attachment of the Cyclopentylamino Group: This is usually done through nucleophilic substitution reactions.
Formation of the Thienyl Ketone Moiety: This involves coupling reactions, such as Suzuki-Miyaura coupling, to introduce the thienyl group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, particularly for attaching the thienyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid with various metabolic roles.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-cyclopentyl-1-(thiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h3,6-8,11-12,14,19H,1-2,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPXRESXFMAFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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